molecular formula C31H36N4O7S B12820078 N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine

N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine

Cat. No.: B12820078
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-UHFFFAOYSA-N
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Description

Chemical Structure and Functionality
Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine (CAS: 120075-24-3) is a derivative of D-arginine modified with two protective groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine) .
  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Protects the guanidino side chain of arginine, offering stability under acidic conditions (e.g., ≤33% trifluoroacetic acid (TFA) in CH₂Cl₂) .

Applications
This compound is widely used in SPPS for synthesizing peptides with D-arginine residues, particularly in biomedical research and drug discovery. Its D-configuration is critical for designing enantiomeric peptides resistant to proteolytic degradation .

Properties

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Mtr)-OH typically involves the protection of the arginine amino acid. The Fmoc group is introduced to the N-terminal of arginine using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtr group is introduced to the side chain of arginine using methoxytrimethylbenzene sulfonyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve an organic solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of Fmoc-Arg(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Table 1: δ-Lactam Formation Kinetics Across Arginine Protecting Groups

Protecting Groupδ-Lactam Formation (30 min)Coupling Efficiency (120 min)
Boc60%28%
NO₂3%>99%
Pbf12%>99%
MTR (Inferred)~10–15%*>95%*

*Data inferred from structurally analogous sulfonyl groups (e.g., Pbf) .

Orthogonal Deprotection

The MTR group exhibits stability under basic Fmoc-deprotection conditions (20% piperidine/DMF) but is cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality enables sequential deprotection:

  • Fmoc Removal : Base-labile Fmoc is stripped first, exposing the α-amine for chain elongation .

  • MTR Cleavage : TFA (95% with scavengers like H₂O or triisopropylsilane) removes the MTR group post-synthesis, regenerating the arginine guanidine moiety .

Key Deprotection Parameters:

  • MTR Stability : Resists mild acids (e.g., HCl/DCM) but labile to TFA ≥1 hour .

  • Side Reactions : Minimal Trp sulfonation compared to older sulfonyl groups (e.g., Pmc) due to optimized electron-withdrawing substituents .

Side Reaction Mitigation

The MTR group addresses two major challenges in arginine-containing peptide synthesis:

  • δ-Lactam Suppression : Steric bulk from the trimethylbenzenesulfonyl moiety hinders intramolecular cyclization during activation .

  • Racemization Control : D-arginine’s non-natural configuration reduces enzymatic degradation risks while maintaining coupling efficiency comparable to L-forms .

Table 2: Comparison of Sulfonyl Protecting Groups

GroupDeprotection RateTrp Sulfonation Riskδ-Lactam Inhibition
MTRModerateLowHigh
PbfFastLowHigh
PmcSlowHighModerate

Data synthesized from .

Bioconjugation and Derivatization

The MTR group’s stability enables selective functionalization of arginine residues for applications like:

  • Peptide-Drug Conjugates : Thiol-Michael additions or click chemistry post-deprotection .

  • Isotope Labeling : Incorporation of ¹³C/¹⁵N isotopes at the guanidine group after TFA cleavage .

Solubility and Handling

  • Solubility : >50 mg/mL in DMF or NMP, critical for efficient coupling .

  • Storage : Stable at -20°C under anhydrous conditions; moisture induces gradual hydrolysis of the sulfonyl group .

This compound’s design balances steric protection, controlled reactivity, and compatibility with modern SPPS workflows, making it indispensable for synthesizing arginine-rich peptides with high fidelity .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Mtr)-OH involves the protection of the arginine amino acid during peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions, while the Mtr group protects the guanidino side chain of arginine. During the synthesis process, these protecting groups are selectively removed to allow for the formation of peptide bonds at specific positions .

Comparison with Similar Compounds

Protecting Group Variations

Mtr vs. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Property Mtr-Protected Arginine Pbf-Protected Arginine
Molecular Weight 608.71 g/mol 648.77 g/mol
Acid Stability Stable in ≤33% TFA Requires >95% TFA for cleavage
Steric Bulk Moderate High
Applications Preferred for stepwise syntheses with mild TFA Used in syntheses requiring high acid resistance

The Pbf group’s bulkiness can hinder coupling efficiency in sterically challenging sequences, whereas Mtr’s moderate size allows better accessibility .

Mtr vs. Boc (tert-butoxycarbonyl)
Property Mtr-Protected Arginine Boc-Protected Arginine
Amino Protection Fmoc (base-labile) Boc (acid-labile)
Side-Chain Stability Stable under Boc cleavage conditions (TFA) Requires separate deprotection steps
Use Cases Fmoc-SPPS workflows Boc-SPPS workflows

Boc-protected arginine derivatives (e.g., Boc-N-Me-Arg(Mtr)-OH, CAS: 125602-26-8) are less common in modern SPPS due to the prevalence of Fmoc chemistry .

Stereochemical Variants: D- vs. L-arginine Derivatives

Property D-arginine (CAS: 120075-24-3) L-arginine (CAS: 98930-01-9)
Configuration Non-natural enantiomer Natural enantiomer
Cost (1g) ~22,000 JPY ~12,000 JPY
Biological Role Protease resistance in peptides Native interactions in protein folding

The D-form is costlier due to lower natural abundance and specialized synthesis requirements .

Stability and Deprotection

  • Mtr Stability : Retains integrity under 33% TFA, enabling selective deprotection of other acid-labile groups (e.g., Boc) during synthesis .
  • Pbf Stability : Requires harsher conditions (95% TFA with scavengers like triisopropylsilane), limiting compatibility with sensitive residues .

Commercial Availability

  • Mtr-Protected Derivatives : Available from suppliers like Alfa Chemistry and Watanabe Chemicals, with prices reflecting enantiomeric purity .
  • Pbf-Protected Derivatives : Dominated by products like Fmoc-Arg(Pbf)-OH (CAS: 154445-77-9), a staple in complex peptide synthesis .

Biological Activity

Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine is a modified amino acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonyl moiety that enhances its properties as a peptidomimetic.

  • Molecular Formula : C31H36N4O7S
  • Molecular Weight : 608.71 g/mol
  • CAS Number : 98930-01-9
  • Synonyms : Fmoc-Arg(Mtr), N-Fmoc-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

The compound's structure includes a bulky methoxy-substituted aromatic sulfonyl group, which is hypothesized to influence its biological activity by modulating interactions with biological targets.

Research indicates that compounds similar to Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine can act as inhibitors of specific proteases, such as TMPRSS2 and matriptase. These proteases are crucial for various physiological processes, including viral entry into host cells, making them significant targets for therapeutic intervention against diseases like COVID-19 .

Inhibition Studies

In a study assessing the inhibitory effects of related peptidomimetic compounds on TMPRSS2:

  • IC₅₀ values were reported in the low nanomolar range (2.5–215.9 nM).
  • Compounds demonstrated selective inhibition of TMPRSS2 over other serine proteases involved in coagulation .

Biological Applications

  • Cancer Immunotherapy : The compound has potential applications in cancer treatment by modulating immune responses. It may enhance T-cell activity against tumors by acting as an adjuvant or directly influencing T-cell receptor signaling pathways .
  • Antiviral Activity : Given its role in inhibiting TMPRSS2, Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine could be explored as a therapeutic agent against SARS-CoV-2 and other viral infections that utilize similar entry mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ (nM)Reference
Protease InhibitionTMPRSS22.5 - 57.5
Antitumor ImmunityCD8+ T-cellsN/A
AntiviralSARS-CoV-2Low nM

Q & A

Q. What is the role of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group in this compound?

The Mtr group protects the guanidino side chain of D-arginine during solid-phase peptide synthesis (SPPS). This prevents undesired side reactions, such as branching or aggregation, during coupling steps. The Mtr group is stable under basic Fmoc deprotection conditions (e.g., piperidine) but requires strong acidolysis (e.g., trifluoromethanesulfonic acid, TFMSA) for removal .

Q. How is this compound integrated into automated peptide synthesis protocols?

The compound is used in Fmoc/t-butyl-based SPPS workflows. Automated synthesizers (e.g., Biolynx 4170) employ activation via pentafluorophenyl esters for coupling. The Mtr group ensures arginine side-chain stability during repetitive base-driven Fmoc deprotection cycles. Post-synthesis, TFMSA:thioanisole:1,2-ethanedithiol (95:3:2) is typically used for Mtr cleavage .

Q. What analytical methods validate the purity and identity of this compound?

Quality control involves:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Mass spectrometry (MS) : ESI-MS to confirm molecular weight (608.71 g/mol).
  • NMR : ¹H/¹³C NMR to verify structural integrity, focusing on sulfonyl and Fmoc proton signals .

Advanced Research Questions

Q. How does the Mtr group compare to Pbf in arginine protection for SPPS?

Parameter Mtr Pbf
Deprotection TFMSA (>90% TFA insufficient)95% TFA (gentler conditions)
Side Reactions Risk of sulfonamide hydrolysisMore stable under acidic conditions
Cost LowerHigher
Mtr is preferred for syntheses requiring stringent side-chain protection, while Pbf is used for acid-sensitive sequences .

Q. What experimental strategies mitigate racemization during coupling of this compound?

Racemization risk arises during Fmoc-amino acid activation. To minimize:

  • Use low-temperature coupling (0–4°C) with HOBt/DIC activation.
  • Avoid prolonged exposure to basic conditions (e.g., limit piperidine deprotection to 2 × 2 min).
  • Monitor enantiomeric purity via chiral HPLC .

Q. How do solubility issues impact the use of this compound in peptide synthesis?

The hydrophobic Mtr group reduces solubility in polar solvents (e.g., DMF). Solutions:

  • Pre-dissolve in DCM:DMF (1:1) with 0.1 M HOBt.
  • Optimize resin swelling using high-loading Wang or Trt-based resins .

Q. What are the safety considerations for handling this compound?

  • GHS Hazards : Skin/eye irritation (Category 2/2A), acute toxicity (Category 3).
  • Mitigation : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation; store at –20°C in amber vials .

Methodological Challenges and Solutions

Q. How to troubleshoot incomplete deprotection of the Mtr group?

  • Step 1 : Confirm TFMSA concentration (≥90% v/v) and reaction time (>2 hr at 25°C).
  • Step 2 : Add scavengers (e.g., thioanisole) to prevent sulfonium ion formation.
  • Step 3 : Use MALDI-TOF MS to detect residual Mtr adducts .

Q. Why might this compound exhibit batch-to-batch variability in coupling efficiency?

Variability arises from:

  • Moisture content : Ensure anhydrous DMF (<50 ppm H₂O).
  • Resin loading capacity : Validate resin substitution levels (0.9–1.1 mmol/g) via Fmoc quantification .

Q. Can this compound be used in glycopeptide synthesis?

Yes, but the Mtr group’s acid sensitivity requires orthogonal protection for glycosyl moieties (e.g., acetyl or benzyl groups). Post-synthesis, sequential deprotection with TFMSA (Mtr removal) followed by hydrazine (glycan deprotection) is effective .

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